molecular formula C14H20N2O2 B4851284 N',N'-diethyl-N-(4-ethylphenyl)oxamide

N',N'-diethyl-N-(4-ethylphenyl)oxamide

Cat. No.: B4851284
M. Wt: 248.32 g/mol
InChI Key: WMGUUPACHKBLFJ-UHFFFAOYSA-N
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Description

N',N'-Diethyl-N-(4-ethylphenyl)oxamide is a substituted oxamide derivative characterized by a central oxalamide (N,N'-oxamide) core. Its structure features diethyl groups on one nitrogen atom and a 4-ethylphenyl group on the adjacent nitrogen (Fig. 1). Oxamides are diamides of oxalic acid, typically exhibiting slow-release properties due to their low water solubility and resistance to rapid hydrolysis .

Properties

IUPAC Name

N',N'-diethyl-N-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-4-11-7-9-12(10-8-11)15-13(17)14(18)16(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGUUPACHKBLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-(4-ethylphenyl)oxamide typically involves the reaction of diethylamine with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with oxalyl chloride to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 4-6 hours

Industrial Production Methods

On an industrial scale, the production of N’,N’-diethyl-N-(4-ethylphenyl)oxamide can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-(4-ethylphenyl)oxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxamides with various functional groups.

Scientific Research Applications

N’,N’-diethyl-N-(4-ethylphenyl)oxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-(4-ethylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The functional groups attached to the oxamide core critically influence solubility, hydrolysis rates, and applications.

Compound Name Substituents Solubility Key Applications Reference
N',N'-Diethyl-N-(4-ethylphenyl)oxamide Diethyl (N'), 4-ethylphenyl (N) Low (inferred) Agriculture (hypothesized) -
Oxamide (N,N′-unsubstituted) None 0.04 g/L (20°C) Slow-release fertilizer
N,N′-Dipropyloxamide Dipropyl Very low Crystal engineering
N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)oxamide Ethoxyphenyl, 4-ethylphenyl Moderate UV absorption, polymer additives
N,N′-Bis[2-hydroxynaphthylidene]amino]oxamide Aromatic hydrazone groups Insoluble Corrosion inhibition

Key Observations :

  • Alkyl substituents (e.g., diethyl, dipropyl) reduce solubility and prolong hydrolysis, making them suitable for slow-release fertilizers .
  • Aromatic substituents (e.g., 4-ethylphenyl) enhance rigidity and thermal stability, favoring applications in materials science or corrosion inhibition .

Agricultural Performance vs. Urea and Other Oxamides

While this compound lacks direct field data, oxamide derivatives with alkyl/aryl groups have demonstrated superior nitrogen use efficiency (NUE) compared to urea:

Fertilizer Type Application Rate (kg N/ha) Ammonia Volatilization Loss (%) NUE (%) Rice Yield (t/ha) Reference
Oxamide 225 12–18 46.5 8.5–9.2
Urea (split application) 225 38–48 33.5 8.1–8.9
N,N′-Dipropyloxamide Not tested N/A N/A N/A

Key Findings :

  • Oxamide reduces ammonia volatilization by 38–62% compared to urea due to slower hydrolysis and NH₄⁺ release .
  • High NUE (46.5% vs. 33.5% for urea) correlates with sustained nitrogen availability, aligning with the hypothesized performance of this compound in agricultural settings .

Corrosion Inhibition Efficiency

Substituted oxamides with aromatic groups exhibit notable corrosion inhibition. For example:

  • N,N′-Bis[2-hydroxynaphthylidene]amino]oxamide achieves >85% inhibition efficiency for carbon steel in 3.5% NaCl via adsorption on metal surfaces .
  • N-(4-ethylphenyl) groups (as in the target compound) may enhance adsorption due to π-electron interactions, though experimental validation is needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N',N'-diethyl-N-(4-ethylphenyl)oxamide
Reactant of Route 2
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